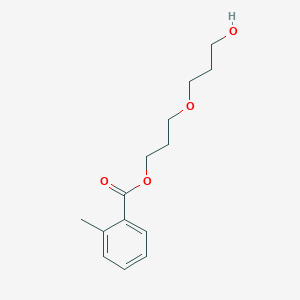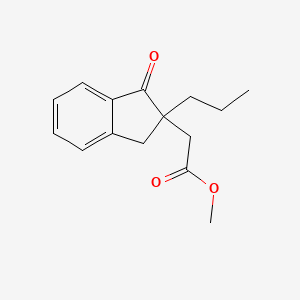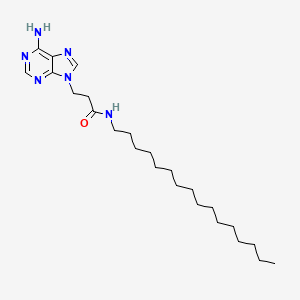
3-(3-Hydroxypropoxy)propyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxypropoxy)propyl 2-methylbenzoate is an organic compound with the molecular formula C13H18O4 It is a derivative of benzoic acid and is characterized by the presence of a hydroxypropoxy group attached to the propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropoxy)propyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 3-(3-hydroxypropoxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxypropoxy)propyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-oxopropoxy)propyl 2-methylbenzoate.
Reduction: Formation of 3-(3-hydroxypropoxy)propyl 2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Hydroxypropoxy)propyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxypropoxy)propyl 2-methylbenzoate involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active components that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Hydroxypropoxy)propyl benzoate
- 3-(3-Hydroxypropoxy)propyl 4-methylbenzoate
- 3-(3-Hydroxypropoxy)propyl 2-chlorobenzoate
Uniqueness
3-(3-Hydroxypropoxy)propyl 2-methylbenzoate is unique due to the presence of the 2-methyl group on the benzoate ring, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
674799-32-7 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
3-(3-hydroxypropoxy)propyl 2-methylbenzoate |
InChI |
InChI=1S/C14H20O4/c1-12-6-2-3-7-13(12)14(16)18-11-5-10-17-9-4-8-15/h2-3,6-7,15H,4-5,8-11H2,1H3 |
Clé InChI |
PVKOGVPIKWHKSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)OCCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)





